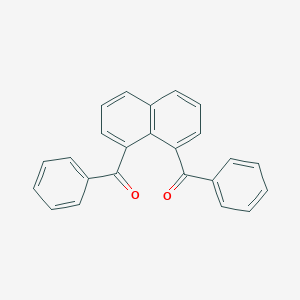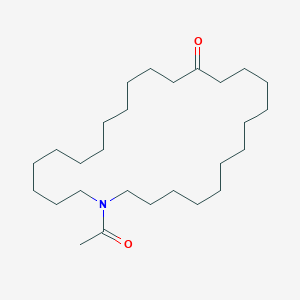
Azacyclohexacosan-14-one, 1-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azacyclohexacosan-14-one, 1-acetyl-, also known as AC14, is a cyclic peptide that has been synthesized and studied for its potential applications in scientific research. It is a complex molecule that consists of 24 amino acids and has a molecular weight of 2707.1 g/mol. AC14 has shown promising results in various research studies, making it an interesting compound for further investigation.
Mécanisme D'action
The mechanism of action of Azacyclohexacosan-14-one, 1-acetyl- is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. Azacyclohexacosan-14-one, 1-acetyl- has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding inhibits the interaction of Grb2 with other proteins, leading to downstream effects such as apoptosis and inhibition of cell growth.
Effets Biochimiques Et Physiologiques
Azacyclohexacosan-14-one, 1-acetyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Azacyclohexacosan-14-one, 1-acetyl- inhibits the growth of cancer cells and induces apoptosis. In addition, Azacyclohexacosan-14-one, 1-acetyl- has been shown to have neuroprotective effects and improve cognitive function in animal models. Azacyclohexacosan-14-one, 1-acetyl- has also been shown to have anti-inflammatory effects and may have potential applications in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Azacyclohexacosan-14-one, 1-acetyl- in lab experiments include its ability to inhibit protein-protein interactions, its potential as an anti-cancer agent, and its neuroprotective effects. However, there are also limitations to using Azacyclohexacosan-14-one, 1-acetyl- in lab experiments. Azacyclohexacosan-14-one, 1-acetyl- is a complex molecule that requires a complex synthesis process, making it difficult and expensive to produce in large quantities. In addition, Azacyclohexacosan-14-one, 1-acetyl- has not been extensively studied in vivo, making it difficult to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on Azacyclohexacosan-14-one, 1-acetyl-. One area of research could focus on optimizing the synthesis process to improve yields and reduce costs. Another area of research could focus on studying the in vivo effects of Azacyclohexacosan-14-one, 1-acetyl- to determine its potential as a therapeutic agent. Additionally, further research could be conducted to better understand the mechanism of action of Azacyclohexacosan-14-one, 1-acetyl- and its potential applications in treating other diseases such as inflammatory diseases. Overall, Azacyclohexacosan-14-one, 1-acetyl- is a promising compound for scientific research with potential applications in various areas of medicine and biology.
Méthodes De Synthèse
The synthesis of Azacyclohexacosan-14-one, 1-acetyl- is a complex process that involves multiple steps. The first step is the solid-phase peptide synthesis of the linear peptide, which is then cyclized to form the cyclic peptide. The final step involves the acetylation of the N-terminal amino group to yield Azacyclohexacosan-14-one, 1-acetyl-. The synthesis of Azacyclohexacosan-14-one, 1-acetyl- has been optimized to improve yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
Azacyclohexacosan-14-one, 1-acetyl- has been studied for its potential applications in various scientific research areas, including drug discovery, cancer research, and neurodegenerative diseases. Azacyclohexacosan-14-one, 1-acetyl- has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In addition, Azacyclohexacosan-14-one, 1-acetyl- has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
15939-31-8 |
|---|---|
Nom du produit |
Azacyclohexacosan-14-one, 1-acetyl- |
Formule moléculaire |
C27H51NO2 |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
1-acetyl-azacyclohexacosan-14-one |
InChI |
InChI=1S/C27H51NO2/c1-26(29)28-24-20-16-12-8-4-2-6-10-14-18-22-27(30)23-19-15-11-7-3-5-9-13-17-21-25-28/h2-25H2,1H3 |
Clé InChI |
WDYSSBJKBLRPLB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCCCCCCCCC(=O)CCCCCCCCCCCC1 |
SMILES canonique |
CC(=O)N1CCCCCCCCCCCCC(=O)CCCCCCCCCCCC1 |
Synonymes |
1-Acetyl-1-azacyclohexacosan-14-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



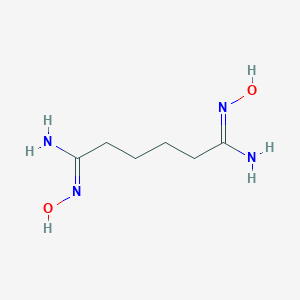
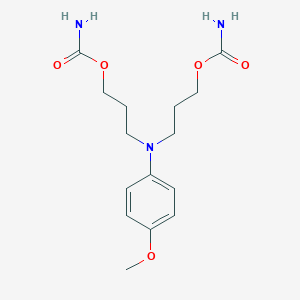
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
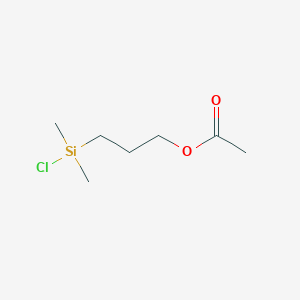
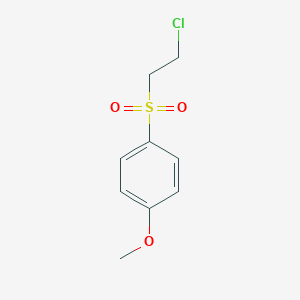
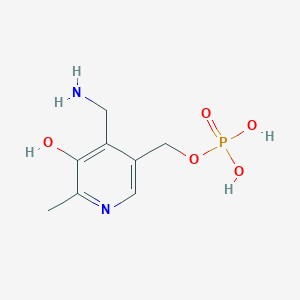
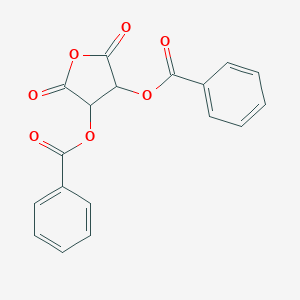
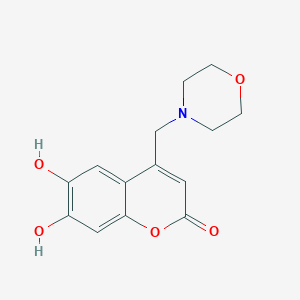
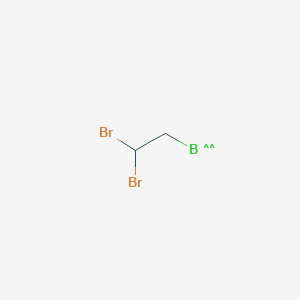
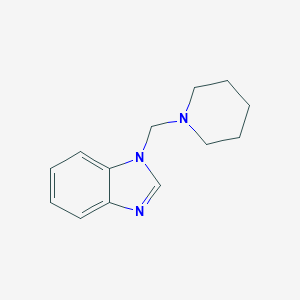

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
